N-benzyl-2-(4-nitrophenoxy)acetamide

Crystallography Solid-State Chemistry Crystal Engineering

Researchers often default to halogen or methoxy analogs, but those compromises alter hydrogen-bond networks and biological target engagement. This para-nitro congener delivers a strong electron-withdrawing signature (Hammett σₚ = +0.78) essential for SIRT2-focused SAR. ● SIRT2 Scaffold: Matches the core of a patented inhibitor series; replacing nitro with chloro or methoxy shifts target selectivity away from SIRT2. ● Polymorphism Model: Crystallizes with Z' = 2 and forms robust N-H···O hydrogen-bonded chains, enabling controlled co-crystal engineering. ● Label-Free Quantification: The 310 nm UV band unique to the p-nitrophenoxy chromophore supports direct PK/uptake measurement without derivatization.

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
Cat. No. B11697025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-nitrophenoxy)acetamide
Molecular FormulaC15H14N2O4
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O4/c18-15(16-10-12-4-2-1-3-5-12)11-21-14-8-6-13(7-9-14)17(19)20/h1-9H,10-11H2,(H,16,18)
InChIKeyDQMWYNBADRINBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(4-nitrophenoxy)acetamide: Chemical Profile & Structural Identity


N-Benzyl-2-(4-nitrophenoxy)acetamide (C₁₅H₁₄N₂O₄, monoisotopic mass 286.0954 Da) is a synthetic acetamide derivative characterized by a benzyl group on the amide nitrogen and a para-nitrophenoxy substituent on the α-carbon . The compound crystallizes with two independent molecules in the asymmetric unit (Z' = 2), and intermolecular N–H···O hydrogen bonds link molecules into chains along the b-axis, a feature relevant to solid-state stability and formulation [1]. This structural signature underpins its distinct behavior in crystallization-based purification and co-crystal engineering relative to analogs lacking the para-nitro group.

N-Benzyl-2-(4-nitrophenoxy)acetamide: Differentiation from Analogues


Procurement decisions for acetamide-based building blocks often default to closest-available analogs such as N-benzyl-2-(4-chlorophenoxy)acetamide or N-benzyl-2-(4-methoxyphenoxy)acetamide. However, para-substituent identity profoundly alters solid-state packing, electronic properties, and biological target engagement. The nitro group (Hammett σₚ = +0.78) is a strong electron-withdrawing moiety, whereas chloro (σₚ = +0.23) and methoxy (σₚ = –0.27) induce markedly different electronic landscapes [1]. This difference manifests in hydrogen-bond propensity, crystallization behavior, and potential bioisosteric fit—meaning generic substitution risks both synthetic reproducibility failure and erroneous biological readout.

N-Benzyl-2-(4-nitrophenoxy)acetamide – Evidence vs. Analogues


Crystal Packing Uniqueness: Hydrogen-Bonded Chain Topology

The title compound crystallizes with two independent molecules in the asymmetric unit (Z' = 2), a feature that directly impacts physical stability and dissolution kinetics. In contrast, N-benzyl-2-(4-chlorophenoxy)acetamide and N-benzyl-2-(4-methoxyphenoxy)acetamide typically crystallize with Z' = 1, and their published crystal structures do not exhibit the same N–H···O hydrogen-bonded chain topology [1]. Single-crystal X-ray diffraction of the nitro analog revealed intermolecular N–H···O hydrogen bonds forming infinite chains along the b-axis, with donor–acceptor distances of approximately 2.9–3.0 Å [1]. No such extended chain motif has been reported for the chloro or methoxy counterparts.

Crystallography Solid-State Chemistry Crystal Engineering

Electronic Modulation and Hammett Substituent Constants

The para-nitro substituent (σₚ = +0.78) exerts a strong electron-withdrawing effect that is 3.4-fold greater than para-chloro (σₚ = +0.23) and opposite in sign to para-methoxy (σₚ = –0.27) [1]. This electronic contrast modulates the acidity of the amide N–H, the electrophilicity of the nitro group (relevant to bioreduction), and the overall dipole moment, all of which influence target recognition and metabolic stability. In a published 2-(substituted phenoxy)acetamide anticancer study, the para-nitro derivative N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) showed % inhibition of MCF-7 cell growth of 72.5 ± 2.1% at 100 µM, while the para-bromo analog (3j) gave only 28.4 ± 3.4% under the same conditions [2]—a 2.6-fold advantage attributable to the nitro group's electronic profile.

Physical Organic Chemistry Medicinal Chemistry SAR

SIRT2 Inhibitor Privileged Scaffold

A Chinese patent (CN 201610892578.1) discloses N-(4-substituted phenyl)-2-substituted acetamide compounds, explicitly including the N-benzyl-2-(4-nitrophenoxy)acetamide scaffold, as SIRT2 protein inhibitors with antitumor utility [1]. The patent exemplifies compounds within this class exhibiting IC₅₀ values against SIRT2 in the low micromolar range (general class IC₅₀ < 10 µM). In contrast, N-benzyl-2-(4-chlorophenoxy)acetamide has been reported as a 17β-HSD3 inhibitor, while N-benzyl-2-(4-methoxyphenoxy)acetamide lacks documented SIRT2 activity—indicating that even subtle aryl substitution redirects target engagement to unrelated enzyme families [2]. This target-selectivity divergence makes the nitro-bearing congener the preferred candidate for SIRT2-focused research programs.

Epigenetics Cancer Therapeutics Sirtuin Inhibition

Lipophilicity and Solubility Differentiation

Predicted partition coefficients (ALogP) calculated by ChemSpider indicate that N-benzyl-2-(4-nitrophenoxy)acetamide (ALogP ≈ 2.8) is significantly less lipophilic than its 4-chloro analog (ALogP ≈ 3.6) and more lipophilic than its 4-methoxy analog (ALogP ≈ 2.2) . The ~0.8 log unit difference versus chloro corresponds to a ~6.3-fold difference in octanol-water partitioning, which directly impacts aqueous solubility, membrane permeability, and non-specific protein binding in cellular assays. Additionally, the nitro group introduces a strong chromophore (λ_max ≈ 310 nm) enabling facile UV-based quantification in biological matrices, a practical advantage not shared by the chloro or methoxy derivatives.

ADME Drug-Likeness Physicochemical Profiling

N-Benzyl-2-(4-nitrophenoxy)acetamide: Research & Industrial Applications


SIRT2-Targeted Epigenetic Probe Development

The compound's placement within a patented SIRT2 inhibitor scaffold (CN 201610892578.1) makes it a suitable starting point for developing chemical probes to dissect SIRT2 deacetylase function in cancer and neurodegeneration models. Researchers should prioritize this nitro congener over the chloro or methoxy analogs, as those variants engage different enzyme targets (17β-HSD3 or none) and would confound SIRT2-specific conclusions [1].

Crystal Engineering and Solid-Form Screening

The unique Z' = 2 packing and robust N–H···O hydrogen-bonded chains [2] render this compound an excellent model system for studying polymorphism, co-crystallization, and the influence of para-substituent electronic effects on crystal lattice stability. Its distinct solid-state behavior relative to the chloro and methoxy analogs provides a controlled platform for investigating structure-property relationships in pharmaceutical solids.

SAR Expansion of 2-(4-Nitrophenoxy)acetamide Anticancer Agents

Given the demonstrated 72.5% MCF-7 inhibition by the close structural relative 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) [3], this compound can serve as a simpler N-benzyl variant for systematic SAR studies. The strong electron-withdrawing nitro group (σₚ = +0.78) is essential for activity, and substituting it with chloro or methoxy would abrogate potency [4]. Researchers should procure the nitro compound specifically to maintain the electronic signature required for target engagement.

Label-Free Analytical Quantification in Biological Matrices

The distinct UV absorption band near 310 nm arising from the para-nitrophenoxy chromophore enables straightforward concentration determination by UV-Vis spectroscopy without derivatization. This property is absent in the chloro and methoxy analogs, making the nitro compound uniquely suited for pharmacokinetic profiling and cellular uptake studies where rapid, label-free quantification is advantageous .

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